molecular formula C11H20N2O4 B14018997 Methyl 2-((tert-butoxycarbonyl)amino)-3-(dimethylamino)acrylate

Methyl 2-((tert-butoxycarbonyl)amino)-3-(dimethylamino)acrylate

Cat. No.: B14018997
M. Wt: 244.29 g/mol
InChI Key: SARVTQFJJABHLS-BQYQJAHWSA-N
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Description

Methyl 2-((tert-butoxycarbonyl)amino)-3-(dimethylamino)acrylate is an organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and a dimethylamino group attached to an acrylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((tert-butoxycarbonyl)amino)-3-(dimethylamino)acrylate typically involves the reaction of tert-butyl carbamate with a suitable acrylate precursor under controlled conditions. One common method involves the use of flow microreactor systems, which provide a more efficient, versatile, and sustainable approach compared to traditional batch processes .

Industrial Production Methods

Industrial production of this compound may leverage continuous flow chemistry techniques to ensure high yield and purity. The use of microreactor technology allows for precise control over reaction parameters, leading to more consistent product quality and reduced waste .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((tert-butoxycarbonyl)amino)-3-(dimethylamino)acrylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

    Substitution: Nucleophilic substitution reactions can occur at the amino or acrylate moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-sulfur bonds .

Scientific Research Applications

Methyl 2-((tert-butoxycarbonyl)amino)-3-(dimethylamino)acrylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-((tert-butoxycarbonyl)amino)-3-(dimethylamino)acrylate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be deprotected under acidic conditions to reveal a free amine, which can then participate in various biochemical pathways. The dimethylamino group may enhance the compound’s binding affinity to certain targets, thereby modulating its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-((tert-butoxycarbonyl)amino)-3-(methylamino)acrylate
  • Methyl 2-((tert-butoxycarbonyl)amino)-3-(ethylamino)acrylate
  • Methyl 2-((tert-butoxycarbonyl)amino)-3-(propylamino)acrylate

Uniqueness

Methyl 2-((tert-butoxycarbonyl)amino)-3-(dimethylamino)acrylate is unique due to the presence of both a Boc-protected amino group and a dimethylamino group. This combination imparts distinct reactivity and stability, making it a valuable intermediate in organic synthesis. The compound’s ability to undergo selective deprotection and subsequent functionalization further enhances its utility in various applications .

Properties

Molecular Formula

C11H20N2O4

Molecular Weight

244.29 g/mol

IUPAC Name

methyl (E)-3-(dimethylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoate

InChI

InChI=1S/C11H20N2O4/c1-11(2,3)17-10(15)12-8(7-13(4)5)9(14)16-6/h7H,1-6H3,(H,12,15)/b8-7+

InChI Key

SARVTQFJJABHLS-BQYQJAHWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N/C(=C/N(C)C)/C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)NC(=CN(C)C)C(=O)OC

Origin of Product

United States

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